2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride
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Overview
Description
2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a dichlorophenyl group and a fluoroethanamine moiety, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenyl)-2-fluoroethanamine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroethanamine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-fluoroethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-2-fluoroethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2,4-Dichlorophenylhydrazine hydrochloride
- 2,4-Dichlorobenzyl alcohol
- 2,4-Dichlorophenoxyacetic acid
Comparison: Compared to these similar compounds, 2-(2,4-dichlorophenyl)-2-fluoroethanamine hydrochloride is unique due to the presence of the fluoroethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where such properties are desired .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-fluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8H,4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEKPQSMDQIZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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